molecular formula C14H11FO3S B1519208 (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone CAS No. 1097034-11-1

(4-Fluorophenyl)(3-methanesulfonylphenyl)methanone

Cat. No.: B1519208
CAS No.: 1097034-11-1
M. Wt: 278.3 g/mol
InChI Key: ZDNHNAJISPFEIW-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(3-methanesulfonylphenyl)methanone: is a chemical compound with the molecular formula C₁₄H₉FO₃S It is characterized by a fluorophenyl group attached to a methanesulfonylphenyl group via a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone typically involves the following steps:

  • Bromination: Starting with 4-fluorobenzene, bromination is performed to introduce a bromine atom at the para position, resulting in 4-fluorobromobenzene.

  • Sulfonylation: The brominated compound undergoes sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine, yielding 4-fluorophenylmethanesulfonate.

  • Condensation: Finally, the 4-fluorophenylmethanesulfonate is condensed with 3-methoxybenzaldehyde under Friedel-Crafts acylation conditions to produce this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

(4-Fluorophenyl)(3-methanesulfonylphenyl)methanone: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine or methanesulfonyl positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and aprotic solvents are employed.

Major Products Formed:

  • Oxidation: 4-Fluorobenzoic acid or 4-fluorophenone.

  • Reduction: 4-Fluorophenol or 4-fluoroaniline.

  • Substitution: 4-Fluorophenylmethanesulfonate derivatives.

Scientific Research Applications

(4-Fluorophenyl)(3-methanesulfonylphenyl)methanone: has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory disorders.

  • Industry: The compound is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone exerts its effects involves:

  • Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

  • Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

(4-Fluorophenyl)(3-methanesulfonylphenyl)methanone: is compared with similar compounds such as:

  • 4-Fluorophenylmethanesulfonate: Similar in structure but lacks the methanone bridge.

  • 3-Methanesulfonylphenylmethanone: Lacks the fluorophenyl group.

  • 4-Fluorobenzophenone: Similar core structure but different substituents.

The uniqueness of this compound lies in its combination of fluorophenyl and methanesulfonyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-fluorophenyl)-(3-methylsulfonylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3S/c1-19(17,18)13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNHNAJISPFEIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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